molecular formula C16H24N2O4 B12677725 Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- CAS No. 71550-55-5

Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)-

Cat. No.: B12677725
CAS No.: 71550-55-5
M. Wt: 308.37 g/mol
InChI Key: HOOSMTRDBKNLCN-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- is a chemical compound characterized by a pyrrolidine ring attached to a phenyl group substituted with nitro and dipropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- typically involves the reaction of pyrrolidine with 4-nitro-2,5-dipropoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The pyrrolidine ring can also interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-(4-nitro-2,5-dipropoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

71550-55-5

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

1-(4-nitro-2,5-dipropoxyphenyl)pyrrolidine

InChI

InChI=1S/C16H24N2O4/c1-3-9-21-15-12-14(18(19)20)16(22-10-4-2)11-13(15)17-7-5-6-8-17/h11-12H,3-10H2,1-2H3

InChI Key

HOOSMTRDBKNLCN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1N2CCCC2)OCCC)[N+](=O)[O-]

Origin of Product

United States

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